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Compound of Interest

1-(2-
Compound Name:
Dimethylaminoethyl)piperazine

Cat. No. B1333714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-(2-Dimethylaminoethyl)piperazine (CAS No. 3644-18-6). Due to the limited availability of
experimentally-derived spectra for this specific molecule in public databases, this guide
combines theoretical predictions based on its chemical structure with illustrative data from
closely related compounds. This approach offers valuable insights for the identification,
characterization, and quality control of 1-(2-Dimethylaminoethyl)piperazine in a research and
development setting.

Chemical Structure and Properties

e |[UPAC Name: 1-(2-(Dimethylamino)ethyl)piperazine

Synonyms: N,N-Dimethyl-2-(piperazin-1-yl)ethanamine

CAS Number: 3644-18-6[1]

Molecular Formula: CsH19oN3[1]

Molecular Weight: 157.26 g/mol [1]
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e Appearance: Clear, colorless to yellow liquid

Caption: 2D Chemical Structure of 1-(2-Dimethylaminoethyl)piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the predicted *H and 3C NMR chemical shifts for 1-(2-

Dimethylaminoethyl)piperazine. These predictions are based on established chemical shift

theory and data from analogous structures.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift e . .
Multiplicity Integration Assignment
(ppm)
~2.85 t 2H -N-CH2-CH2-N(CHs)2
Piperazine ring (-CH2-
~2.65 t 4H P 9( ’
N-CHz2-)
Piperazine ring (-CHa-
~2.50 t 4H P 9 ’
NH-CH2-)
~2.40 s 6H -N(CHs)2
~1.80 s (broad) 1H -NH (piperazine)
3C NMR Spectroscopy
Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (ppm)

Assignment

~58.0 -N-CH2-CH2-N(CHs3)2

~55.0 Piperazine ring (-CH2-N-CHz-)
~54.5 -N-CH2-CH2-N(CHs3)2

~46.0 Piperazine ring (-CHz-NH-CH3z-)
~45.5 -N(CHs)2

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

expected IR absorption bands for 1-(2-Dimethylaminoethyl)piperazine are summarized

below, with reference to the typical vibrational frequencies of similar compounds.

Table 3: Predicted IR Spectral Data

Wavenumber (cm~12)

Intensity

Assignment

N-H stretch (secondary amine

3300 - 3500 Medium, broad o S

in piperazine ring)
2940 - 2980 Strong C-H stretch (aliphatic)
2800 - 2850 Strong C-H stretch (aliphatic)

) C-H bend (methylene and

1450 - 1480 Medium

methyl)
1260 - 1300 Medium C-N stretch (aliphatic amine)
1100 - 1150 Medium C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to elucidate its structure through fragmentation patterns.
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Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

157 [M]* (Molecular ion)

113 [M - N(CHs)2]*

99 [M - CH2N(CHs)2]*

86 [Piperazine-CHz]*

71 [CH2N(CH3)2]*

cg [CH2=N(CHs)2]* (McLafferty rearrangement
product)

44 [CH2NH:]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described
above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-
Dimethylaminoethyl)piperazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, D20, or
DMSO-ds) in a 5 mm NMR tube.

e Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15
ppm.
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o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak.

IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCls or CS2) and
place it in a liquid cell.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or solvent).

[e]

Record the sample spectrum over the range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic
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system (e.g., GC-MS or LC-MS).

e |onization:

o Electron lonization (EI): Suitable for volatile compounds, typically used with GC-MS.
Standard electron energy is 70 eV.

o Electrospray lonization (ESI): Suitable for polar and non-volatile compounds, typically
used with LC-MS.

e Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate
the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-300 amu).
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General Workflow for Spectral Analysis
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o
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Caption: A generalized workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 1-(2-
Dimethylaminoethyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1333714#spectral-data-of-1-2-
dimethylaminoethyl-piperazine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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